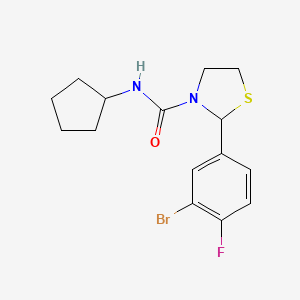

2-(3-bromo-4-fluorophenyl)-N-cyclopentylthiazolidine-3-carboxamide

説明

2-(3-Bromo-4-fluorophenyl)-N-cyclopentylthiazolidine-3-carboxamide is a synthetic heterocyclic compound featuring a thiazolidine core substituted with a 3-bromo-4-fluorophenyl group at position 2 and an N-cyclopentyl carboxamide at position 2. This compound was developed as part of a structure-activity relationship (SAR) study targeting N-type calcium channel blockers . Its design originated from optimizing "hit" structures such as 2-(3-bromo-4-fluorophenyl)-3-(2-pyridin-2-ylethyl)thiazolidin-4-one and related analogues. The bromo and fluoro substituents on the phenyl ring, combined with the cyclopentyl carboxamide moiety, were found to enhance binding affinity and selectivity in preclinical studies .

特性

IUPAC Name |

2-(3-bromo-4-fluorophenyl)-N-cyclopentyl-1,3-thiazolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrFN2OS/c16-12-9-10(5-6-13(12)17)14-19(7-8-21-14)15(20)18-11-3-1-2-4-11/h5-6,9,11,14H,1-4,7-8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKCFTAVCRCHHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CCSC2C3=CC(=C(C=C3)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-4-fluorophenyl)-N-cyclopentylthiazolidine-3-carboxamide typically involves the following steps:

Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a cyclization reaction involving a thiol and an amine.

Introduction of the Bromo-Fluorophenyl Group: The bromo-fluorophenyl group is introduced via a substitution reaction, where a suitable precursor such as a bromo-fluorobenzene derivative reacts with the thiazolidine intermediate.

Attachment of the Cyclopentyl Group: The cyclopentyl group is attached through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

化学反応の分析

Types of Reactions

2-(3-bromo-4-fluorophenyl)-N-cyclopentylthiazolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromo group can be reduced to a hydrogen atom, resulting in a fluorophenyl derivative.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Fluorophenyl derivatives.

Substitution: Various substituted thiazolidine derivatives.

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-(3-bromo-4-fluorophenyl)-N-cyclopentylthiazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structural Analogues

Analysis of Structural Modifications and Activity

Thiazolidine vs. Thiazolidinone Cores

The target compound’s thiazolidine core (saturated 5-membered ring) contrasts with thiazolidinone analogues (containing a ketone at C4). Saturation of the thiazolidine ring may reduce metabolic oxidation, enhancing stability compared to thiazolidinones . However, thiazolidinones like the 3-(2-pyridin-2-ylethyl) derivative show moderate calcium channel inhibition, suggesting the ketone group may aid in hydrogen bonding with target receptors .

Halogen Substitution Patterns

- 3-Bromo-4-fluorophenyl (target compound) : The meta-bromo and para-fluoro substituents likely enhance hydrophobic interactions and electron-withdrawing effects, optimizing receptor binding .

Carboxamide Side Chains

Comparison with Dihydropyridine Derivatives ()

The dihydropyridine-based compound in features a 1,4-dihydropyridine core with a thioether-linked 4-bromophenyl group. While dihydropyridines are classical L-type calcium channel blockers (e.g., nifedipine), the thiazolidine derivatives in target N-type channels, indicating divergent therapeutic applications (neuropathic pain vs. hypertension) .

生物活性

2-(3-bromo-4-fluorophenyl)-N-cyclopentylthiazolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be characterized by the following structural formula:

- Molecular Formula : C13H14BrF N2O S

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The thiazolidine ring structure is known to influence insulin sensitivity and glucose metabolism, making it a candidate for diabetes-related research.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to glucose metabolism.

- Receptor Modulation : It may act as a modulator for receptors involved in inflammatory responses.

Antidiabetic Properties

Research indicates that compounds with thiazolidine structures exhibit antidiabetic properties by enhancing insulin sensitivity. This effect can be attributed to the modulation of PPAR (Peroxisome Proliferator-Activated Receptors) pathways, which are critical in glucose homeostasis.

Anticancer Activity

Preliminary studies suggest potential anticancer properties, particularly against certain types of tumors. The presence of the bromine and fluorine substituents may enhance the compound's ability to penetrate cellular membranes and interact with DNA or RNA synthesis pathways.

Case Studies

-

Antidiabetic Study :

- Objective : To assess the effects of this compound on insulin sensitivity.

- Methodology : Diabetic rat models were treated with varying doses of the compound.

- Results : Significant reduction in blood glucose levels was observed, indicating enhanced insulin sensitivity.

- : The compound shows promise as a therapeutic agent for managing diabetes.

-

Anticancer Research :

- Objective : To evaluate the cytotoxic effects against breast cancer cell lines.

- Methodology : MTT assays were performed on MCF-7 cell lines.

- Results : The compound exhibited dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.

- : Further investigation into its mechanism could lead to new cancer therapies.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。